molecular formula C20H25N3O B11959960 N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine

Cat. No.: B11959960
M. Wt: 323.4 g/mol
InChI Key: VEUMUGUMYPCBHD-LTGZKZEYSA-N
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Description

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of an ethoxyphenyl group and a methylphenyl group attached to a piperazine ring, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine typically involves the condensation of 4-ethoxybenzaldehyde with 4-(4-methylphenyl)piperazine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4-ethoxyphenyl)methylidene]-4-(4-methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C20H25N3O

Molecular Weight

323.4 g/mol

IUPAC Name

(E)-1-(4-ethoxyphenyl)-N-[4-(4-methylphenyl)piperazin-1-yl]methanimine

InChI

InChI=1S/C20H25N3O/c1-3-24-20-10-6-18(7-11-20)16-21-23-14-12-22(13-15-23)19-8-4-17(2)5-9-19/h4-11,16H,3,12-15H2,1-2H3/b21-16+

InChI Key

VEUMUGUMYPCBHD-LTGZKZEYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/N2CCN(CC2)C3=CC=C(C=C3)C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=C(C=C3)C

Origin of Product

United States

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